2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that features a pyrazole ring substituted with a methoxy group and an acetohydrazide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antiviral and antitumor properties. The structural characteristics of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide make it a valuable scaffold for the development of novel pharmacological agents.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and hydrazides. It has been studied for its synthesis methods and biological activities, as documented in several scientific articles and reviews focused on pyrazole derivatives and their applications in medicinal chemistry .
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide belongs to the class of hydrazones, which are organic compounds characterized by the presence of a hydrazone functional group (-C=N-NH2). Additionally, it is classified under pyrazole derivatives, known for their diverse biological activities.
The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide typically involves a multi-step reaction process. One common method includes the reaction of 4-methoxy-1H-pyrazole with acetylhydrazine. This can be achieved through the following steps:
The reaction conditions, such as temperature, solvent choice (e.g., ethanol), and the use of catalysts (e.g., hydrochloric acid), can significantly affect the yield and purity of the final product. Optimization of these conditions is crucial for successful synthesis .
Key molecular data includes:
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the methoxy group, which can enhance nucleophilicity at certain positions on the pyrazole ring.
The mechanism of action for 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that similar pyrazole derivatives exhibit mechanisms that may involve:
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide typically exhibits:
Key chemical properties include:
The potential applications of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide include:
Research continues to explore its efficacy and safety profiles in preclinical and clinical settings, further establishing its role in medicinal chemistry .
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring structure containing two adjacent nitrogen atoms. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. The pyrazole nucleus demonstrates considerable stability against metabolic degradation while allowing strategic substitutions at the N1, C3, C4, and C5 positions to fine-tune pharmacological properties. These characteristics underpin the broad therapeutic potential observed across infectious diseases, inflammatory conditions, and oncology [2] [3].
The medicinal significance of pyrazoles was first recognized with early anti-inflammatory agents, culminating in the 1999 approval of celecoxib, a selective COX-2 inhibitor. This breakthrough validated pyrazole as a viable drug scaffold and stimulated intensive research into its therapeutic applications. Over the past decade, pyrazole derivatives have experienced a renaissance in drug discovery, with over 15 novel pyrazole-based therapeutics receiving FDA approval since 2016. This surge is particularly evident in oncology, where pyrazole-containing kinase inhibitors exploit the scaffold's ability to occupy ATP-binding pockets through strategic hydrogen bonding interactions [3].
Table 1: Evolution of Pyrazole-Based Pharmaceuticals [2] [3] [7]
Era | Representative Drug | Therapeutic Application | Key Structural Features |
---|---|---|---|
Pre-2000 | Celecoxib | Anti-inflammatory (COX-2 inhibition) | 1,5-Diarylpyrazole with sulfonamide pharmacophore |
2000-2015 | Crizotinib | ALK/ROS1-positive NSCLC | 2-Aminopyridine core with fluorinated pyrazole |
2016-Present | Pirtobrutinib (2023) | Ibrutinib-resistant lymphoma | Tetra-substituted pyrazole with nitrile warhead |
2016-Present | Belumosudil (2021) | Chronic graft-versus-host disease | Indazole-pyrimidine hybrid (fused pyrazole) |
2016-Present | Darolutamide (2019) | Castration-resistant prostate cancer | Dipyrazole-containing androgen receptor antagonist |
The structural complexity of pyrazole drugs has progressively increased, evolving from simple monosubstituted derivatives to multifunctional architectures featuring fused ring systems (e.g., indazoles), halogen substitutions for enhanced binding, and strategic incorporation of hydrogen bond donors/acceptors. Modern synthetic techniques, including regioselective cyclocondensations and transition metal-catalyzed couplings, have enabled access to previously inaccessible pyrazole derivatives. This synthetic versatility directly facilitates exploration of structure-activity relationships critical for optimizing target affinity and selectivity [2] [3] [7].
The acetohydrazide moiety (–NH–NH–C(=O)CH₂–) represents a versatile pharmacophore that significantly expands the chemical space and bioactivity profile of pyrazole derivatives. This functional group possesses several critical molecular attributes that enhance drug-like properties:
In pyrazole-acetohydrazide conjugates, the hydrazide functionality frequently serves as a critical pharmacophoric element for target engagement. For example, molecular docking studies of curcumin-derived pyrazolylacetohydrazides demonstrated the carbonyl oxygen forming hydrogen bonds with EGFR catalytic residues (Lys745 and Thr854), while the hydrazide nitrogen interacted with Asp855. This binding mode resulted in potent antiproliferative activity against A549 lung cancer cells (IC₅₀ = 2.7-8.3 µM) [10]. The synthetic versatility of acetohydrazides further enables their transformation into diverse heterocyclic systems through reactions with carbonyl compounds, isocyanates, and other electrophiles, serving as precursors to pyrazolines, triazoles, and oxadiazoles with enhanced bioactivity profiles [5] [6].
Table 2: Binding Interactions Enabled by Acetohydrazide Functionalization [6] [10]
Interaction Type | Biological Significance | Exemplary Pyrazole-Acetohydrazide Targets |
---|---|---|
H-bond donation (N-H) | Strengthens target binding, improves residence time | Kinase hinge region (EGFR), enzyme active sites |
H-bond acceptance (C=O) | Key for molecular recognition | Hydrophobic pockets, catalytic residues |
Hydrophobic contact (-CH₂-) | Enhances membrane permeability | Aryl binding domains, allosteric sites |
Metal coordination | Enables interaction with metalloenzymes | Zinc finger domains, metalloproteases |
The strategic introduction of a methoxy group (–OCH₃) at the C4 position of the pyrazole ring profoundly influences both the physicochemical properties and biological behavior of derivatives. This substitution pattern is exemplified in 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide (PubChem CID: 130511163, C₆H₁₀N₄O₂) and its carboxylic acid precursor 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid (PubChem CID: 84716607, C₆H₈N₂O₃) [1] [4]. The methoxy group exerts multifaceted effects on molecular properties:
Structurally related compounds like 2-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)acetic acid (SigmaAldrich ATE443547776) demonstrate how the 4-methoxy group enhances cellular penetration. This derivative maintained favorable aqueous solubility (logS ≈ -3.2) despite increased lipophilicity (clogP = 1.8), achieving balanced pharmacokinetics essential for oral bioavailability. The 4-methoxy positioning specifically avoids steric interference with the pyrazole nitrogen lone pairs, preserving hydrogen bonding capacity at N1/N2 while creating a hydrophobic domain adjacent to the heterocycle [4] [8].
Table 3: Comparative Physicochemical Properties of Pyrazole Derivatives [1] [4] [8]
Compound | Molecular Formula | Substitution Pattern | Calculated LogP | Key Pharmacokinetic Influence |
---|---|---|---|---|
2-(1H-Pyrazol-1-yl)acetohydrazide | C₅H₈N₄O | Unsubstituted | -0.87 | High hydrophilicity, limited membrane permeation |
2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide | C₆H₁₀N₄O₂ | 4-OCH₃ | 0.12 | Balanced permeability/solubility |
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide | C₇H₁₂N₄O | 3,5-CH₃ | 0.58 | Enhanced lipophilicity, potential metabolic oxidation |
2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid | C₁₃H₁₄N₂O₃ | N-benzyl with p-OCH₃ | 1.82 | Optimized for CNS penetration |
The methoxy group's role extends beyond passive pharmacokinetic modulation to active target engagement. In COX-2 inhibitors, 4-methoxypyrazole derivatives exhibited 3-5 fold greater binding affinity compared to unsubstituted counterparts, attributed to favorable van der Waals contacts with secondary binding pocket residues (Val523, Ser530). Molecular dynamics simulations further revealed reduced protein flexibility when methoxy-substituted inhibitors occupied the active site, suggesting enhanced complex stability [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5